molecular formula C28H39F3N8O9 B2575007 Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Cat. No.: B2575007
M. Wt: 688.7 g/mol
InChI Key: DEDCWVTYYHSZET-JDNDSRKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) is a cyclic peptide known for its potent inhibitory effects on integrin αvβ3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cyclized to form the cyclic structure.

    Purification: The final product is purified using HPLC to achieve high purity.

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process are employed to increase yield and efficiency. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with new functional groups .

Scientific Research Applications

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in cell adhesion, migration, and signaling.

    Medicine: Explored for its potential in cancer therapy, particularly in targeting integrin αvβ3 to inhibit tumor growth and metastasis.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) stands out due to its specific sequence and structure, which confer high potency and selectivity for integrin αvβ3. Its unique properties make it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDCWVTYYHSZET-JDNDSRKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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